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molecular formula C10H5F3O2S B180705 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid CAS No. 244126-64-5

5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Cat. No. B180705
M. Wt: 246.21 g/mol
InChI Key: ROIKYRUNAMGSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088791B2

Procedure details

Pyridine (0.37 ml, 4.72 mmol, 1.5 equiv.) and subsequently cyanuric fluoride (0.53 ml, 6.3 mmol, 2 equiv.) were added to a stirred solution of commercially available 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid (776 mg, 3.15 mmol, 1 equiv.) in CH2Cl2 (16 ml), kept under N2, at −20 to −10° C. Precipitation of cyanuric acid occurred and increased gradually as the reaction proceeded. After the mixture was stirred at −20 to −10° C. for 2 h, ice-cold water was added along with 100 ml CH2Cl2. Undissolved solids were filtered off; from the filtrate, the organic phase was separated and the aqueous layer was extracted once more with CH2Cl2 (50 ml). The combined organic layers were washed with ice-cold water (50 ml), dried (Na2SO4) and concentrated under reduced pressure to a small volume (15 ml). NaBH4 (240 mg, 6.3 mmol, 2 equiv.) was added in one portion, and MeOH (6.5 ml) was then added, dropwise, over 15 min at r.t. The reaction mixture was neutralised with 1N H2SO4, and the organic solvents were evaporated under reduced pressure. The residue was taken-up in EtOAc (80 ml) and water (40 ml); the organic layer was separated, and the aqueous layer was extracted with EtOAc (2×60 ml). The combined organic layers were washed with 1N H2SO4 and brine, dried (Na2SO4) and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica, using EtOAc/hexane (10-20% gradient) as eluent, to give 400 mg (54.6% yield) of the required product as a white solid. HPLC-MS (method 1) gave one peak with Rt=4.02 min, but no ionization.
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
776 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
240 mg
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
54.6%

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.N1C(F)=NC(F)=NC=1F.[F:16][C:17]([F:31])([F:30])[C:18]1[CH:19]=[CH:20][C:21]2[S:25][C:24]([C:26](O)=[O:27])=[CH:23][C:22]=2[CH:29]=1.[BH4-].[Na+].OS(O)(=O)=O>C(Cl)Cl.CO>[F:30][C:17]([F:16])([F:31])[C:18]1[CH:19]=[CH:20][C:21]2[S:25][C:24]([CH2:26][OH:27])=[CH:23][C:22]=2[CH:29]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.37 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.53 mL
Type
reactant
Smiles
N1=C(F)N=C(F)N=C1F
Name
Quantity
776 mg
Type
reactant
Smiles
FC(C=1C=CC2=C(C=C(S2)C(=O)O)C1)(F)F
Name
Quantity
16 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
240 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
6.5 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 (± 5) °C
Stirring
Type
CUSTOM
Details
After the mixture was stirred at −20 to −10° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept under N2, at −20 to −10° C
CUSTOM
Type
CUSTOM
Details
Precipitation of cyanuric acid
TEMPERATURE
Type
TEMPERATURE
Details
increased gradually as the reaction
ADDITION
Type
ADDITION
Details
ice-cold water was added along with 100 ml CH2Cl2
FILTRATION
Type
FILTRATION
Details
were filtered off
CUSTOM
Type
CUSTOM
Details
from the filtrate, the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted once more with CH2Cl2 (50 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with ice-cold water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a small volume (15 ml)
ADDITION
Type
ADDITION
Details
was then added
WAIT
Type
WAIT
Details
dropwise, over 15 min at r.t
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the organic solvents were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (2×60 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with 1N H2SO4 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C=1C=CC2=C(C=C(S2)CO)C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 54.6%
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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